molecular formula C20H25N3O4 B2968361 2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048008-76-9

2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B2968361
CAS No.: 1048008-76-9
M. Wt: 371.437
InChI Key: BBXZERVMRBDVEY-UHFFFAOYSA-N
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Description

2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid, also known as MPAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAPB is a synthetic molecule that belongs to the class of compounds called peptidomimetics. Peptidomimetics are synthetic molecules that mimic the structure and function of peptides, which are naturally occurring molecules involved in various biological processes.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research on similar complex molecules emphasizes the synthesis and understanding of unnatural amino acids and their applications in peptide synthesis, highlighting their potential for creating novel structures with unique properties. For instance, the development of an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers showcases the ability to duplicate the hydrogen-bonding functionality of peptide strands, which could be pivotal in designing new materials or drugs (Nowick et al., 2000).

Catalysis and Chemical Reactions

Research on compounds with structural similarities has demonstrated significant applications in catalysis, such as sulfonated Schiff base copper(II) complexes acting as efficient and selective catalysts in alcohol oxidation. This catalytic activity illustrates the potential for such molecules in facilitating chemical transformations, which could be beneficial in various industrial and synthetic processes (Hazra et al., 2015).

Medicinal Chemistry and Probe Design

The development of fluorinated compounds for sensitive applications in 19F NMR suggests the utility of structurally complex amino acids in creating probes for biomedical research. This approach can enhance the detection and imaging capabilities in medicinal chemistry, offering a pathway to novel diagnostic tools (Tressler & Zondlo, 2014).

Hemoglobin Modulation

Compounds related to our molecule of interest have been studied for their ability to modulate the oxygen affinity of hemoglobin, indicating potential applications in treating conditions related to oxygen transport and delivery in the body. This research opens avenues for developing therapeutics that can manage diseases linked to hemoglobin function (Randad et al., 1991).

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-27-13-5-12-21-18(20(25)26)14-19(24)23-17-10-8-16(9-11-17)22-15-6-3-2-4-7-15/h2-4,6-11,18,21-22H,5,12-14H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXZERVMRBDVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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